![molecular formula C18H21N5O2 B2587129 2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097872-02-9](/img/structure/B2587129.png)
2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
Scientific Research Applications
Anti-Tubercular Activity
- CPZD’s Role : Researchers have synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, including CPZD, and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Findings : CPZD demonstrated significant activity against M. tuberculosis H37Ra, with 50% inhibitory concentrations (IC~50~) ranging from 1.35 to 2.18 μM. It also exhibited low cytotoxicity to human cells .
Imidazole Derivatives
- Potential Applications : Imidazole derivatives are used in drug design, coordination chemistry, and catalysis . CPZD’s imidazole moiety may contribute to similar applications.
Metal Complexes and Coordination Chemistry
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one are currently unknown
Result of Action
The molecular and cellular effects of the action of 2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one are currently unknown
properties
IUPAC Name |
2-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17-10-14-2-1-3-15(14)21-23(17)12-13-4-8-22(9-5-13)18(25)16-11-19-6-7-20-16/h6-7,10-11,13H,1-5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDNJSGYVZZEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
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